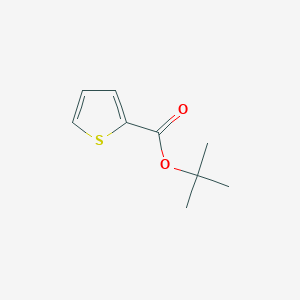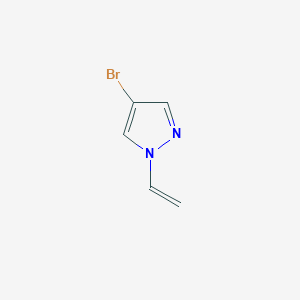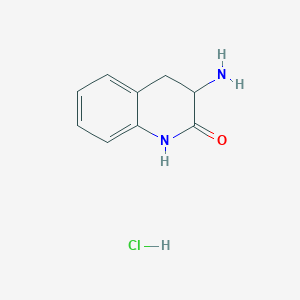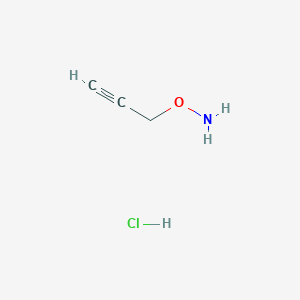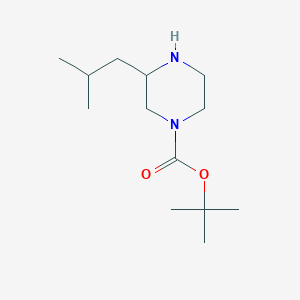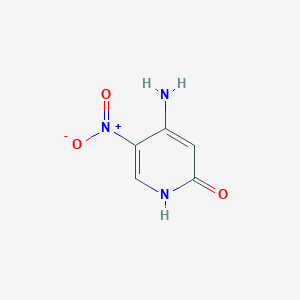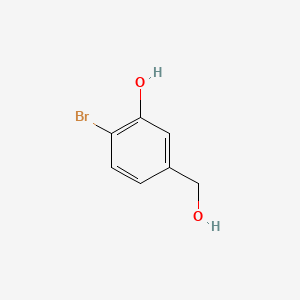
2-Bromo-5-(hydroxymethyl)phenol
Descripción general
Descripción
2-Bromo-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the fifth position on the phenol ring
Mecanismo De Acción
Target of Action
2-Bromo-5-(hydroxymethyl)phenol is a chemically synthesized compound Bromomethylphenols, a class of compounds to which this compound belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and metallaquinones . They are also used in the preparation of pharmacologically active compounds .
Mode of Action
It’s known that bromomethylphenols can undergo various chemical reactions, including bromination . In the bromination process, the compound reacts with a brominating agent, leading to the substitution of a hydrogen atom with a bromine atom .
Action Environment
The action of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It can participate in free radical bromination and nucleophilic substitution reactions. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, this compound can interact with proteins that have aromatic amino acid residues, potentially affecting their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and stability of this compound within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(hydroxymethyl)phenol typically involves the bromination of 5-(hydroxymethyl)phenol. One common method is the direct bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 5-(hydroxymethyl)phenol is reacted with a bromine source in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-Bromo-5-carboxyphenol.
Reduction: 5-(Hydroxymethyl)phenol.
Substitution: 2-Methoxy-5-(hydroxymethyl)phenol.
Aplicaciones Científicas De Investigación
2-Bromo-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: This compound is studied for its potential antimicrobial properties. Brominated phenols are known to exhibit antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(hydroxymethyl)phenol
- 2-Bromo-6-(hydroxymethyl)phenol
- 4-Bromo-3-(hydroxymethyl)phenol
Uniqueness
2-Bromo-5-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the phenol ring This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers
Propiedades
IUPAC Name |
2-bromo-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCVESONPFMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543583 | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-19-1 | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-5-(hydroxymethyl)phenol purity in the synthesis of benzyl piperidine 10?
A1: The study by [] highlights that the purity of this compound (14) directly impacts the impurity profile of the final benzyl piperidine derivative (10). Controlling the quality of (14), along with that of 1-bromo-2-methoxyethane (15), effectively limits impurities in the final product. This control is crucial for downstream applications where high purity is essential.
Q2: How is this compound used in the synthesis of benzyl piperidine 10?
A2: The paper describes a synthetic route where this compound (14) undergoes a Horner–Wadsworth–Emmons reaction followed by selective hydrogenation in the presence of Pt/C catalyst and ethyl acetate. This process efficiently converts (14) into the desired benzyl piperidine derivative (10) on a multi-kilogram scale []. The presence of a small amount of water during hydrogenation was found to be crucial for achieving high selectivity and minimizing the formation of the debrominated byproduct (15).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



